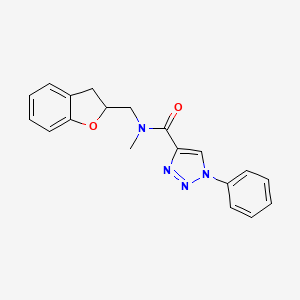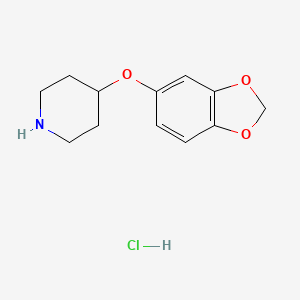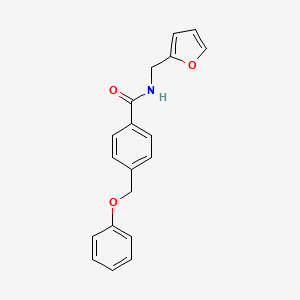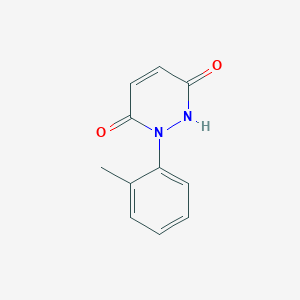![molecular formula C15H23NO2 B5372822 N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide](/img/structure/B5372822.png)
N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been banned due to its potential to enhance athletic performance. Despite this, research on GW501516 continues to explore its potential applications in various fields.
Mécanisme D'action
N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide exerts its effects by activating PPAR-delta, a nuclear receptor that regulates gene expression in various tissues, including skeletal muscle, liver, and adipose tissue. Activation of PPAR-delta leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improves metabolic function and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, increased mitochondrial biogenesis, reduced inflammation, and improved cardiac function. It has also been shown to reduce the risk of atherosclerosis and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide in lab experiments include its ability to activate PPAR-delta, which can lead to improved metabolic function and reduced inflammation. It can also be used to study the effects of PPAR-delta activation on various tissues, including skeletal muscle, liver, and adipose tissue. However, the use of this compound in lab experiments is limited by its potential to enhance athletic performance, which has led to its ban in many countries.
Orientations Futures
For research on N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide include its potential use as a treatment for metabolic and cardiovascular diseases, cancer, and neurological disorders. It may also be used to study the effects of PPAR-delta activation on various tissues and to identify potential therapeutic targets for these diseases.
Méthodes De Synthèse
The synthesis of N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide involves several steps, including the reaction of 4-methoxybenzyl cyanide with tert-butyl magnesium chloride to form a Grignard reagent, which is then reacted with 3-methylbutyryl chloride to form the intermediate. The final product is obtained by reacting the intermediate with ammonium acetate.
Applications De Recherche Scientifique
N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide has been extensively studied for its potential applications in various fields, including metabolic and cardiovascular diseases, cancer, and neurological disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and increase the expression of genes involved in lipid metabolism. It has also been shown to improve cardiac function and reduce the risk of atherosclerosis.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-15(17)16-14(10-11(2)3)12-6-8-13(18-4)9-7-12/h6-9,11,14H,5,10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNYNHVLQWDMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CC(C)C)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5372742.png)
![4-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5372748.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5372756.png)

![4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5372786.png)


![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5372803.png)
![N-(3-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5372818.png)
![4-ethyl-2-methyl-5-{[1-(3-pyrazin-2-ylpropanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372830.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5372833.png)
![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5372840.png)
![N-{4-[(4-propyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5372851.png)
